molecular formula C15H20N2O2 B5146426 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide

Cat. No. B5146426
M. Wt: 260.33 g/mol
InChI Key: SZTAMSIXDKULFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a broader class of chemicals known as acetamides, which are characterized by an acetamide group attached to an aromatic or heteroaromatic ring system. These compounds are often studied for their potential biological activities, including enzyme inhibition and receptor modulation. While specific information on "N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide" is limited, related compounds have been synthesized and evaluated for biological activities such as acetylcholinesterase and butyrylcholinesterase inhibition, and lipoxygenase enzyme inhibition, suggesting a potential interest in similar applications for this compound (H. Khalid et al., 2014).

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives involves a multi-step process starting with the formation of an intermediate benzenesulfonyl compound, followed by the introduction of a piperidine moiety and subsequent modifications to incorporate various substituents. This approach allows for the generation of a diverse array of compounds with potential for varied biological activities. The synthesis typically involves reactions under dynamic pH control in aqueous media, the use of sodium hydride (NaH), and N,N-Dimethylformamide (DMF) as solvents and reagents (H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a piperidine ring attached to a phenyl group through a carbonyl linker. The structural analysis often involves techniques such as IR, EIMS, and (1)H-NMR spectral data, providing insights into the arrangement of atoms and the chemical environment within the molecule. These structural features are crucial for the compound's interaction with biological targets (H. Khalid et al., 2014).

Chemical Reactions and Properties

Acetamide derivatives can undergo various chemical reactions, including those involving their amide and aromatic functionalities. These reactions can be exploited to further modify the compound, altering its physical and chemical properties to enhance its biological activity or pharmacokinetic profile. The specific reactions and properties would depend on the substituents present on the piperidine and phenyl rings.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by the nature of their substituents. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Techniques such as X-ray crystallography can provide detailed information on the crystalline structure and intermolecular interactions (D. Ismailova et al., 2014).

Safety and Hazards

“N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide” is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing efficient synthesis methods for “N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide” and other piperidine derivatives.

properties

IUPAC Name

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-8-17(9-7-11)15(19)13-4-3-5-14(10-13)16-12(2)18/h3-5,10-11H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAMSIXDKULFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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